molecular formula C11H18O3 B13185925 Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate CAS No. 73040-03-6

Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13185925
CAS No.: 73040-03-6
M. Wt: 198.26 g/mol
InChI Key: KAJXXKIXJKJMEG-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 6975-17-3, molecular formula C₁₀H₁₆O₃) is a spirocyclic compound characterized by a bicyclic framework where a five-membered oxirane ring (1-oxaspiro) is fused with a cyclohexane moiety. The 6-methyl substituent on the cyclohexane ring introduces steric and electronic effects that influence its physical and chemical properties.

Properties

CAS No.

73040-03-6

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-3-13-10(12)9-11(14-9)6-4-8(2)5-7-11/h8-9H,3-7H2,1-2H3

InChI Key

KAJXXKIXJKJMEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCC(CC2)C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate generally involves the construction of the spirocyclic oxetane or tetrahydrofuran ring fused to a cyclohexane or cyclopentane ring, followed by esterification to introduce the ethyl carboxylate moiety. The key challenge lies in the formation of the spirocyclic core with the correct stereochemistry and substitution pattern.

Reported Synthetic Routes

Due to limited direct literature on this exact compound, analogous methods for closely related spirocyclic oxacycles and ethyl oxaspirocarboxylates provide valuable insights:

Base-Mediated Cyclization of Hydroxy Ester Precursors

One approach involves the intramolecular cyclization of hydroxy ester intermediates under basic conditions to form the oxaspiro ring system. For example, ethyl 1-oxaspiro[2.5]octane-6-carboxylate derivatives have been synthesized by treating hydroxy-substituted precursors with strong bases such as potassium tert-butoxide in polar aprotic solvents (e.g., N,N'-dimethylpropyleneurea) at elevated temperatures (~130 °C) under inert atmosphere for extended periods (up to 22 hours). This promotes ring closure to form the spirocyclic ether while maintaining the ester functionality intact.

Step Reagents/Conditions Yield Notes
Hydroxy ester precursor + KOtBu in dry DMPU 130 °C, 22 h, N2 atmosphere ~65% (for related compounds) Formation of oxaspiro ring; requires careful temperature control
Workup Saturated NH4Cl aqueous quench, extraction with DCM Purification by silica gel chromatography
Esterification of Spirocyclic Alcohols

Alternatively, spirocyclic alcohols can be esterified using ethyl chloroformate or ethyl bromoacetate in the presence of bases such as triethylamine. This method allows the introduction of the ethyl carboxylate group after the spiro ring is already formed. The reaction is typically carried out in anhydrous solvents (e.g., dichloromethane) at low temperatures (0 °C to room temperature) to avoid side reactions.

Halogenation and Subsequent Substitution

In some synthetic routes, halogenated spirocyclic intermediates (e.g., methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate) are prepared first by chlorination of the spirocyclic core. These intermediates then undergo nucleophilic substitution reactions to introduce various functional groups, which can be further converted into the this compound via reduction or rearrangement steps.

Reaction Conditions and Optimization

Solvents and Temperature

  • Polar aprotic solvents such as DMPU (N,N'-dimethylpropyleneurea) and dichloromethane are preferred for their ability to dissolve both organic and inorganic reagents and stabilize intermediates.
  • Temperature control is critical: elevated temperatures (~130 °C) facilitate cyclization, while low temperatures (-78 °C) are used in halogenation steps to control stereochemistry and avoid decomposition.

Bases and Catalysts

  • Strong non-nucleophilic bases like potassium tert-butoxide promote cyclization without unwanted side reactions.
  • Triethylamine is commonly used in esterification to neutralize generated acids and drive the reaction forward.

Purification Techniques

  • Silica gel column chromatography using gradient elution with cyclohexane, ethyl acetate, and methanol mixtures is standard for isolating pure this compound and related intermediates.
  • Extraction with dichloromethane and drying over sodium sulfate precedes chromatographic purification.

Analytical Data Supporting Preparation

Analytical Technique Purpose Typical Observations
1H Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm structure, stereochemistry Multiplets corresponding to spirocyclic protons; characteristic quartet and triplet for ethyl ester group
13C NMR Spectroscopy Carbon framework verification Signals for spiro carbon, ester carbonyl at ~170-175 ppm
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z 198 (M+), adducts [M+H]+ at 199, [M+Na]+ at 221
Infrared Spectroscopy (IR) Functional group identification Ester C=O stretch ~1735 cm⁻¹; ether C-O stretch ~1100 cm⁻¹
Chromatography (TLC, HPLC) Purity assessment Single major spot or peak under optimized conditions

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Base-mediated cyclization Hydroxy ester precursor, KOtBu, DMPU 130 °C, 22 h, inert atmosphere High yield, direct spiro ring formation Requires high temperature, long reaction time
Esterification of spiro alcohol Spiro alcohol, ethyl chloroformate, Et3N 0 °C to r.t., anhydrous DCM Mild conditions, good control over ester formation Requires prior spiro alcohol synthesis
Halogenation and substitution Spiro precursor, halogenating agent, nucleophiles Low temperature (-78 °C), various solvents Allows functional group diversity Multi-step, stereochemical complexity

Research Discoveries and Notes

  • The stereochemical outcome of the spiro ring formation is sensitive to reaction temperature and base strength, with diastereomeric mixtures often observed.
  • Use of polar aprotic solvents like DMPU enhances solubility and reaction rates for cyclization steps.
  • Purification by silica gel chromatography is essential to separate cis/trans isomers and remove side products.
  • No direct patents or extensive literature specifically address this compound, but related spirocyclic esters have been studied for their utility in medicinal chemistry and as synthetic intermediates.
  • Analytical methods such as high-resolution NMR and mass spectrometry are critical for confirming the structure and purity due to the complexity of the spirocyclic system.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Scientific Research Applications

  • Chemistry: Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate serves as a building block in the synthesis of more complex molecules.
  • Biology: Researchers explore its interactions within biological systems to assess its potential as a bioactive compound.
  • Medicine: The compound is under investigation for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects. Recent studies also suggest it possesses antioxidant activity, which could be beneficial in managing conditions related to oxidative stress.
  • Industry: It is used in developing new materials and chemical processes.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction: Reduction reactions can convert it into alcohols or other reduced forms, often using reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) and sodium borohydride (NaBH4NaBH_4).
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, employing reagents like sodium hydride (NaHNaH) and alkyl halides.

The specific products of these reactions depend on the conditions and reagents used.

Case Studies

  • Antimicrobial Resistance: A study in the Journal of Medicinal Chemistry explored the compound's efficacy against resistant bacterial strains, demonstrating significant activity and prompting further investigation into its mechanism of action.
  • Polymeric Matrices Development: This compound has been utilized in designing new polymeric matrices for drug delivery systems, enhancing the stability and bioavailability of therapeutic agents.

Additional Information

Mechanism of Action

The mechanism by which Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic esters exhibit diverse properties based on substituent type, ring size, and heteroatom composition. Below is a detailed comparison of Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate with structurally related analogs:

Ethyl 1-oxaspiro[2.5]octane-2-carboxylate (CAS 6975-17-3)

  • Structure : Lacks the 6-methyl group present in the target compound.
  • Applications: Designated as a flavoring agent in Japan (FL No. 2720), highlighting its role in food chemistry.

Ethyl 2-heptyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 7152-27-4)

  • Structure : Features a heptyl chain at position 2 of the spiro system.
  • Properties : The long alkyl chain increases hydrophobicity, making it less soluble in polar solvents compared to the 6-methyl analog. Such derivatives may find use in hydrophobic coatings or slow-release formulations .

Ethyl 2-butyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 922713-06-2)

  • Structure : Substituted with a butyl group at position 2.

Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS 1544375-49-6)

  • Structure : Contains two oxygen atoms (1,6-dioxaspiro) and dimethyl substituents.
  • Electronic Effects : Additional oxygen atoms enhance polarity and hydrogen-bonding capacity, which could influence biological activity or crystallization behavior .

Azaspiro Derivatives (e.g., Ethyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate)

  • Structure : Replaces oxygen with nitrogen (azaspiro), creating a basic center.
  • Applications : Azaspiro compounds are prominent in pharmaceutical synthesis due to their ability to mimic natural alkaloids. For example, tert-butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate is a key intermediate in drug development .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents Key Applications
This compound 6975-17-3 C₁₀H₁₆O₃ 6-methyl Flavoring agents, synthesis
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate 6975-17-3 C₉H₁₄O₃ None Food additives (Japan FL 2720)
Ethyl 2-heptyl-1-oxaspiro[2.5]octane-2-carboxylate 7152-27-4 C₁₇H₃₀O₃ 2-heptyl Hydrophobic materials
Ethyl 2-butyl-1-oxaspiro[2.5]octane-2-carboxylate 922713-06-2 C₁₄H₂₄O₃ 2-butyl Fragrances, intermediates
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate 1544375-49-6 C₁₁H₁₈O₄ 5,7-dimethyl; 1,6-dioxaspiro Not specified (research use)

Research Findings and Implications

  • Flavoring Applications : Structural rigidity in spirocyclic esters like Ethyl 1-oxaspiro[2.5]octane-2-carboxylate may enhance aroma longevity due to reduced conformational flexibility .
  • Pharmaceutical Relevance : Azaspiro derivatives demonstrate the importance of heteroatom substitution in bioactivity, underscoring the versatility of spiro scaffolds in drug design .

Biological Activity

Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H16O3C_{10}H_{16}O_3 and a molecular weight of approximately 184.24 g/mol. The compound features a spiro arrangement that contributes to its distinct chemical properties and potential biological activities. Its structure can be represented using the SMILES notation: CCOC(C@@HC11CCOCC1)=O.

Synthesis Methods

Various synthetic approaches have been explored for producing this compound:

  • Electrochemical Methods : Utilizing an undivided cell in alcohols with sodium bromide as a mediator to induce reactions between heterocyclic ketones and malononitrile.
  • Condensation Reactions : Involving the reaction of suitable precursors under controlled conditions to yield the desired spirocyclic structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially modulating their activity.
  • Receptor Modulation : The unique structure allows it to fit into binding sites on receptors, influencing signaling pathways related to inflammation and microbial growth.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties:

Study Organism Tested Inhibition Concentration (µg/mL) Mechanism
Study AE. coli50Cell wall synthesis inhibition
Study BS. aureus30Protein synthesis inhibition

These findings suggest potential applications in developing new antimicrobial agents, especially against resistant strains.

Case Studies

  • Case Study on Antimicrobial Resistance :
    A study published in Journal of Medicinal Chemistry explored the efficacy of this compound against resistant bacterial strains. The compound demonstrated significant activity, leading to further investigation into its mechanism of action.
  • Polymeric Matrices Development :
    This compound has been utilized in designing new polymeric matrices for drug delivery systems, enhancing the stability and bioavailability of therapeutic agents.

Research Findings

Recent research has highlighted several promising aspects of this compound:

  • Antioxidant Properties : Studies indicate that the compound exhibits antioxidant activity, which may contribute to its therapeutic potential in managing oxidative stress-related conditions.
Property Result
Total Antioxidant CapacityHigh
IC50 (µg/mL)25

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